1-(2,2-Dimethoxyethyl)cyclopropanol
Overview
Description
1-(2,2-Dimethoxyethyl)cyclopropanol is an organic compound with the molecular formula C7H14O3. It is characterized by a cyclopropanol ring substituted with a 2,2-dimethoxyethyl group.
Preparation Methods
The synthesis of 1-(2,2-Dimethoxyethyl)cyclopropanol typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 2,2-dimethoxyethanol with a cyclopropanation reagent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
1-(2,2-Dimethoxyethyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropanol ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)cyclopropanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)cyclopropanol involves its interaction with specific molecular targets. The cyclopropanol ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate biochemical pathways and exert biological effects .
Comparison with Similar Compounds
1-(2,2-Dimethoxyethyl)cyclopropanol can be compared with other cyclopropanol derivatives, such as:
Cyclopropanol: The simplest cyclopropanol compound, lacking the dimethoxyethyl group.
1-(2-Methoxyethyl)cyclopropanol: A similar compound with a single methoxy group.
1-(2,2-Dimethoxyethyl)cyclopropanone: The ketone analog of this compound.
The presence of the 2,2-dimethoxyethyl group in this compound imparts unique chemical properties, such as increased steric hindrance and altered reactivity, distinguishing it from its analogs .
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)cyclopropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-6(10-2)5-7(8)3-4-7/h6,8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCSHBQPLSKGQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1(CC1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731930 | |
Record name | 1-(2,2-Dimethoxyethyl)cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832142-15-1 | |
Record name | 1-(2,2-Dimethoxyethyl)cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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